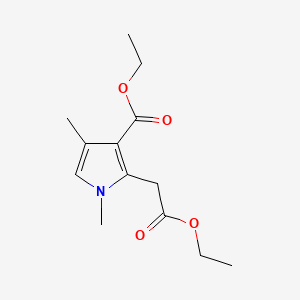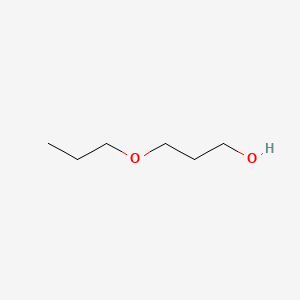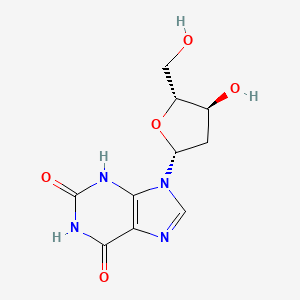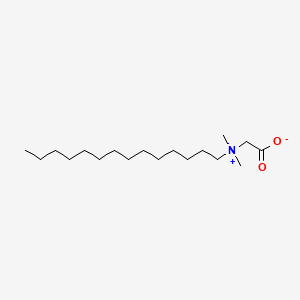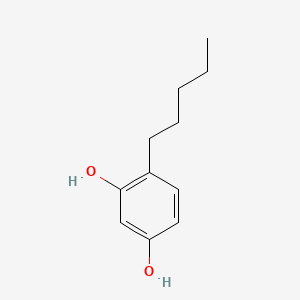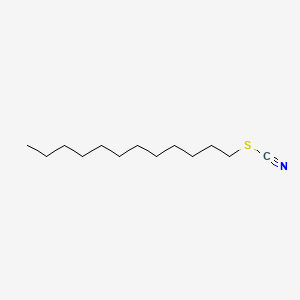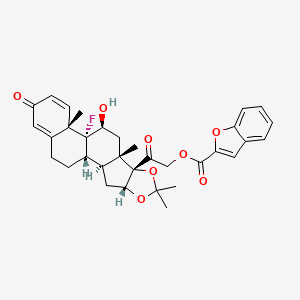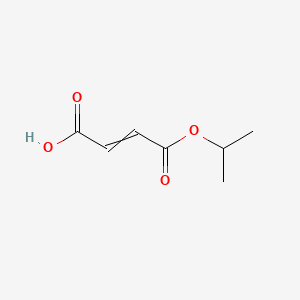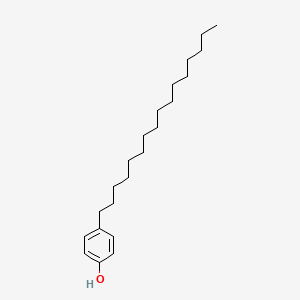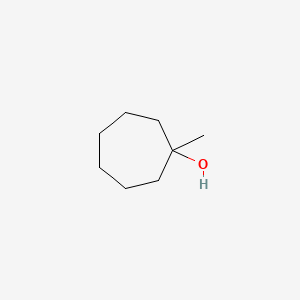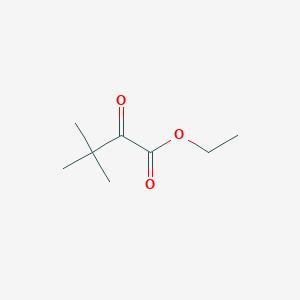
Ethyl 3,3-dimethyl-2-oxobutanoate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl 3,3-dimethyl-2-oxobutanoate can be synthesized through alkylation of its enolate ion using an alkyl halide. The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate ion displaces the leaving group of the electrophilic alkyl halide. The enolate ion is generated by treating ethyl acetoacetate with sodium ethoxide in ethanol .
Chemical Reactions Analysis
- Alkylation of Enolate Ions : Ethyl acetoacetate readily forms its enolate ion, which can be alkylated by reaction with an alkyl halide. This process allows the introduction of an alkyl group at the α position . Malonic Ester Synthesis : Ethyl acetoacetate is analogous to malonic ester. It can be converted to its enolate ion and subsequently alkylated to yield α-substituted acetoacetate derivatives. These compounds serve as precursors for various carboxylic acids and methyl ketones .
Applications De Recherche Scientifique
Synthesis of Novel Chemical Compounds
Ethyl 3,3-dimethyl-2-oxobutanoate serves as a precursor in the synthesis of various novel chemical compounds. For instance, Obydennov et al. (2013) demonstrated its use in synthesizing diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, leading to the formation of pyran dicarboxylic acids and their derivatives with good yields (Obydennov, Röschenthaler, & Sosnovskikh, 2013). Similarly, Traven et al. (2000) used it to synthesize ethyl esters of oxobutanoic acids, which were further transformed into novel classes of indole derivatives (Traven, Suslov, & Gordeev, 2000).
Versatile Intermediate in Heterocycle Synthesis
This compound has also been highlighted as a versatile intermediate in the synthesis of a wide range of trifluoromethyl heterocycles, as demonstrated by Honey et al. (2012). They showcased its utility in creating diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey, Pasceri, Lewis, & Moody, 2012).
Raw Material in Organic Synthesis
In organic synthesis, ethyl 3,3-dimethyl-2-oxobutanoate serves as a raw material for more complex chemical structures. Chao et al. (2009) reported its use in the synthesis of methyl 2-benzamidomethyl-3-oxobutanoate, a key intermediate in carbapenem synthesis (Chao, Hao, & Wang, 2009).
Development of Pharmaceutical Compounds
The compound's derivatives have applications in pharmaceutical research. For example, Aal (2002) synthesized Ethyl4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate from it, showing potential biological activity against HBV (Aal, 2002).
Exploration in Material Science
In material science, Lvov et al. (2014) explored the synthesis and spectral properties of photochromic compounds using ethyl 3,3-dimethyl-2-oxobutanoate derivatives, highlighting its role in the development of new materials with specific fluorescent characteristics (Lvov, Shirinian, Kavun, & Krayushkin, 2014).
Contribution to Green Chemistry
The compound has also contributed to green chemistry practices. Ishihara et al. (2001) demonstrated its reduction by marine microalgae, offering a sustainable approach to synthesizing hydroxy esters (Ishihara, Nakajima, Yamaguchi, Hamada, & Uchimura, 2001).
Propriétés
IUPAC Name |
ethyl 3,3-dimethyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-11-7(10)6(9)8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUVHKRZLUSGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277436 | |
| Record name | ethyl 3,3-dimethyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyl-2-oxobutanoate | |
CAS RN |
5333-74-4 | |
| Record name | 3, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3,3-dimethyl-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



